![molecular formula C12H13NO3 B2987409 ethyl 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetate CAS No. 132382-20-8](/img/structure/B2987409.png)
ethyl 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetate
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Overview
Description
Ethyl 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetate is a compound that falls under the category of indole derivatives . Indole derivatives are known for their diverse biological activities and have been found in many important synthetic drug molecules . They are often used in the synthesis of new compounds with neuroprotective and antioxidant properties .
Synthesis Analysis
The synthesis of such compounds usually involves the direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . In a study, a synthetic strategy was proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .Scientific Research Applications
Inhibition of Cell Proliferation
Compounds similar to ethyl 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetate have been shown to possess inhibitory activity against cell proliferation. For instance, a derivative isolated from Selaginella pulvinata plant exhibited potent inhibitory activity against melanoma cell proliferation by increasing apoptosis .
Anti-Cancer Activity
Another related compound, Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate , demonstrated the ability to inhibit proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .
Synthesis of Therapeutic Agents
Indole derivatives, which share a core structure with the compound , are used in the synthesis of various therapeutic agents due to their diverse biological activities .
Pharmacological Applications
Indole derivatives are known for their wide interest because of diverse biological and clinical applications, including neuroprotective properties and hormone synthesis .
Neuroprotective Properties
The synthesis strategy for compounds like ethyl 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetate can be used for creating new analogs of endogenous hormones like melatonin, which have neuroprotective properties .
Mechanism of Action
Target of Action
Ethyl 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The polar nature of the indole ring, a core structure in this compound, should improve the pharmacokinetic parameters of the compound, helping to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Indole derivatives have been reported to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
ethyl 2-(2-oxo-3H-indol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)8-13-10-6-4-3-5-9(10)7-11(13)14/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZLKFLAOQRXHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetate |
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